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1. Introduction Black chokeberry (Aronia melanocarpa L.) pomace (BCP) is a major by-product of juice

production. It is an underutilized source of valuable polyphenols and anthocyanins, which possess strong

antioxidant properties. Advanced extraction techniques can efficiently recover these compounds, supporting

sustainable food processing and waste reduction in line with circular economy principles [1].

2. Comparison of Advanced Green Extraction Techniques A systematic study optimized and compared

three green extraction techniques for recovering total polyphenols (TP) and total monomeric anthocyanins

(TMA) from BCP, using reflux extraction as a benchmark. The effects of temperature, time, solid–solvent

ratio (SSR), and a cryogrinding pre-treatment were evaluated [1].

The table below summarizes the performance and optimal parameters for each technique:

Extraction
Technique

Description
Optimal
Parameters
for TP Yield

Max TP
Yield
(mg
GAE/g
dm)

Max TMA
Yield (mg
C3GE/g
dm)

Key Advantages

Pressurized
Liquid
Extraction
(PLE)

Uses high

pressure and
temperature to

maintain solvents

High

temperatures
(~150°C) [1].

132.5

[1]

24.1 [1] Highest TP yields

achieved at elevated
temperatures [1].
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Extraction
Technique

Description
Optimal
Parameters
for TP Yield

Max TP
Yield
(mg
GAE/g
dm)

Max TMA
Yield (mg
C3GE/g
dm)

Key Advantages

in a liquid state

above their boiling
point.

Microwave-
Assisted
Extraction
(MAE)

Uses microwave
energy to heat the

solvent and plant
matrix rapidly.

Optimized
balance of

temperature
and time [1].

95.7 [1] 26.6 [1] Best balance of high
TP and TMA yield;

strong antioxidant
capacity; better

preservation of heat-
sensitive

anthocyanins [1].

Ultrasound-
Assisted
Extraction
(UAE)

Uses ultrasonic

waves to create
cavitation,

disrupting cell
walls.

Optimized

amplitude and
time [1].

88.9 [1] 23.2 [1] Enhanced efficiency

with reduced thermal
degradation [1].

3. The Impact of Cryogrinding Pre-treatment Cryogrinding, a process of grinding the plant material at

cryogenic temperatures, was assessed as a pre-treatment. The study found that only 1 minute of

cryogrinding was sufficient to maximize the yield of total polyphenols. This process reduces particle size,

increasing the available surface area for mass transfer and facilitating solvent penetration into the plant

matrix [1].

4. Phenolic Profile of Optimized BCP Extract UPLC-MS/MS analysis of the optimized MAE extract

confirmed a rich phenolic profile. The dominant anthocyanins were cyanidin-3-galactoside and cyanidin-3-

glucoside. The extract also contained notable flavonols (e.g., quercetin and kaempferol glycosides) and

phenolic acids (e.g., chlorogenic and neochlorogenic acids) [1].

Detailed Experimental Protocol: MAE with Cryogrinding
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Based on the research, the following protocol is recommended for efficient extraction of bioactive

compounds from BCP.

Workflow Overview

Start: Black Chokeberry Pomace (BCP)

Pre-treatment: Cryogrinding (1 minute)

Microwave-Assisted Extraction (MAE)

Analysis and Characterization

Output: Bioactive Extract

Click to download full resolution via product page

Materials

Plant Material: Dried black chokeberry pomace (BCP).

Equipment: Cryogenic grinder, microwave-assisted extraction system, analytical balance, centrifuge,
vacuum evaporator, UPLC-MS/MS system (for advanced analysis).

Reagents & Solvents: Food-grade ethanol, distilled water.

Procedure

Sample Preparation: Ensure the BCP is thoroughly dried. The drying method (e.g., freeze-drying,
oven-drying) should be consistent and recorded.

Cryogrinding Pre-treatment: Subject the dried BCP to cryogrinding for 1 minute. This step is critical
for maximizing the subsequent extraction yield [1].
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MAE Extraction:
Weigh a defined mass of cryoground BCP.
Place it in the MAE vessel and add the appropriate solvent (e.g., a water-ethanol mixture) at the

optimized SSR.
Set the MAE system to the determined optimal parameters for temperature and time. The study

found that MAE offers a superior balance for recovering both polyphenols and anthocyanins [1].
Initiate the extraction cycle.

Post-Extraction Processing:
After completion, allow the vessel to cool.

Centrifuge the extract (e.g., 16,000 × g for 15 minutes) to separate the solid residue from the
liquid extract.

Collect the supernatant.
The solvent can be removed via rotary evaporation under reduced pressure to obtain a

concentrated extract.
Analysis:

Total Polyphenols (TP): Quantify using the Folin-Ciocalteu method, expressing results as mg
of Gallic Acid Equivalents (GAE) per g of dry matter (dm) [1].

Total Monomeric Anthocyanins (TMA): Quantify using the pH-differential method, expressing
results as mg of Cyanidin-3-Glucoside Equivalents (C3GE) per g of dry matter (dm) [1].

Antioxidant Capacity: Evaluate using multiple assays (e.g., DPPH, FRAP, ORAC).
Individual Phenolic Compounds: Identify and quantify using UPLC-MS/MS [1].

Conclusion and Best Practices

The combination of 1-minute cryogrinding pre-treatment followed by Microwave-Assisted Extraction

(MAE) has been identified as the most effective approach for obtaining high yields of both total polyphenols

and anthocyanins from black chokeberry pomace while preserving heat-sensitive compounds [1]. This

protocol provides a sustainable method for valorizing agricultural by-products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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